molecular formula C14H16N2O B1590123 N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide CAS No. 60480-69-5

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Cat. No. B1590123
CAS RN: 60480-69-5
M. Wt: 228.29 g/mol
InChI Key: DNJBLXBGYRYOBT-UHFFFAOYSA-N
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Description

“N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” is a chemical compound with the molecular formula C14H16N2O . It is derived from 2,3,4,9-Tetrahydro-1H-carbazole, which is a partially saturated form of carbazole .


Synthesis Analysis

The synthesis of tetrahydrocarbazoles, which are the core structure of the compound , has been achieved through various methods. One such method involves the Fischer indole synthesis, which uses a catalyst for the reaction . Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines .


Molecular Structure Analysis

The molecular structure of “N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” consists of a carbazole ring that is partially saturated, resulting in a tetrahydrocarbazole structure . The compound also contains an acetamide group attached to the carbazole ring .


Chemical Reactions Analysis

Tetrahydrocarbazoles can undergo various chemical reactions. For instance, they can be oxidized to produce tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.29 . It has a boiling point of 493.7°C at 760 mmHg and a melting point of 120-125°C .

Scientific Research Applications

Application

The compound “2,3,4,9-tetrahydro-1H-carbazole” is used in the synthesis of various derivatives, which exhibit a broad spectrum of biological activity. These derivatives have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Method

The compound is oxidized to obtain “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones”, depending on the nature of the selected oxidant. The influence of various oxidants, solvents, and the concentration of reactants in this oxidation process was also explored .

Results

The study developed a preparative method for the synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” by direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" .

2. Anticancer Activity

Application

The compound “2,3,4,9-tetrahydro-1H-carbazole” and its derivatives have been synthesized and evaluated for their anticancer activity .

Method

A series of novel “2,3,4,9-tetrahydro-1H-carbazole” derivatives were synthesized and their anticancer activity was evaluated by MTT assay .

Results

The study found that some of the synthesized compounds exhibited anticancer activity .

3. Synthesis of Biologically Active Carbazole Alkaloids

Application

Members of the “2,3,4,9-tetrahydro-1H-carbazole” family are important as precursors in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .

Method

The specific methods of synthesis would depend on the desired end product, but generally involve various chemical reactions to add or modify functional groups on the “2,3,4,9-tetrahydro-1H-carbazole” molecule .

Results

The synthesized carbazole alkaloids and carbazoloquinones can exhibit a range of biological activities, making them valuable for further research and potential therapeutic applications .

4. Green Synthesis of 1-Aryl-2,3,4,9-Tetrahydro-1H-B-Carbolines

Application

“2,3,4,9-tetrahydro-1H-carbazole” can be used in the green synthesis of 1-aryl-2,3,4,9-tetrahydro-1H-b-carbolines .

Method

The synthesis involves the use of a microwave and an aqueous medium, making it a more environmentally friendly method compared to traditional synthesis techniques .

Results

The green synthesis method results in the production of 1-aryl-2,3,4,9-tetrahydro-1H-b-carbolines, which can have various applications depending on the specific aryl group used .

5. Chemo- and Regioselective Oxidation

Application

The compound “2,3,4,9-tetrahydro-1H-carbazole” can be oxidized to obtain “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones”, depending on the nature of the selected oxidant .

Method

A solution of “2,3,4,9-tetrahydro-1H-carbazole” was treated with a solution of KOH and stirred at room temperature for 15 min, followed by the addition of BnCl and stirring for 120 min at 50°C .

Results

The study developed a preparative method for the synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” by direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" .

6. Microwave Assisted Synthesis

Application

The compound “2,3,4,9-tetrahydro-1H-carbazole” and its derivatives have been synthesized and evaluated for their anticancer activity .

Method

A series of novel “2,3,4,9-tetrahydro-1H-carbazole” derivatives were synthesized using a microwave and evaluated for their anticancer activity by MTT assay .

Results

The study found that some of the synthesized compounds exhibited anticancer activity .

properties

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJBLXBGYRYOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494196
Record name N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

CAS RN

60480-69-5
Record name N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Busto, V Gotor-Fernández… - The Journal of Organic …, 2012 - ACS Publications
A chemoenzymatic asymmetric route for the preparation of enantiopure (R)-ramatroban has been developed for the first time. The action of lipases and oxidoreductases has been …
Number of citations: 57 pubs.acs.org

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